molecular formula C21H21NO6 B6528102 9-(2-methoxyethyl)-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946235-56-9

9-(2-methoxyethyl)-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528102
CAS No.: 946235-56-9
M. Wt: 383.4 g/mol
InChI Key: QTPFPWJNBPFNTG-UHFFFAOYSA-N
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Description

9-(2-Methoxyethyl)-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused heterocyclic scaffold. The compound features a 2-methoxyethyl group at position 9 and a 2-methoxyphenoxy substituent at position 3. These reactions yield tautomeric forms influenced by solvent polarity and substituent electronic effects .

Properties

IUPAC Name

9-(2-methoxyethyl)-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-24-10-9-22-11-15-16(27-13-22)8-7-14-20(23)19(12-26-21(14)15)28-18-6-4-3-5-17(18)25-2/h3-8,12H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPFPWJNBPFNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2-methoxyethyl)-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule that belongs to the chromeno-oxazine class. Its unique chemical structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a chromeno framework fused with an oxazine ring, characterized by the presence of methoxy groups and a methoxyethyl substituent that enhance its chemical reactivity and biological interactions. The molecular formula for this compound is C21H21NOC_{21}H_{21}NO .

Biological Activities

Research indicates that derivatives of the chromeno-oxazine structure exhibit significant biological activities. Here are some key findings:

1. Anticancer Activity

Studies have shown that compounds with similar structural frameworks can possess anticancer properties. For example, derivatives of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one demonstrated cytotoxic effects against various cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AA-5490.04
Compound BMCF70.06
Compound CHCT-1160.02

2. Radical Scavenging Activity

The compound has also been evaluated for its ability to scavenge free radicals. In vitro studies indicated moderate DPPH radical-scavenging activity compared to ascorbic acid . This suggests potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

3. Enzyme Inhibition

Preliminary screenings have indicated that certain derivatives may inhibit specific enzymes involved in cancer progression and inflammation pathways. For instance, compounds derived from the chromeno framework have been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria .

Case Studies

A notable study involved the synthesis and biological evaluation of various derivatives of the chromeno-oxazine structure. These derivatives were tested for their antiproliferative effects on cancer cell lines and showed promising results in inhibiting cell growth .

The mechanisms through which these compounds exert their biological effects are still under investigation but may include:

  • Inhibition of cell proliferation : By interfering with cellular signaling pathways.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Antioxidant activity : Reducing oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related chromeno-oxazinone derivatives, highlighting substituent variations, physicochemical properties, and biological activities:

Compound Name & Substituents Position 3 Substituent Position 9 Substituent Molecular Weight (g/mol) Yield (%) Key Properties/Activities References
Target Compound : 9-(2-Methoxyethyl)-3-(2-methoxyphenoxy)-chromeno-oxazinone 2-Methoxyphenoxy 2-Methoxyethyl ~396* N/A Hypothetical; structural analogy suggests enhanced polarity N/A
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-chromeno-oxazinone (4a, n=3) 4-Methoxyphenyl 4-Hydroxybutyl 384.1 82 High yield; NMR-confirmed tautomerization
9-(4-Hydroxypentyl)-3-(3,4-dimethoxyphenyl)-chromeno-oxazinone (4b, n=4) 3,4-Dimethoxyphenyl 4-Hydroxypentyl 400.2 73 Increased molecular weight; stable tautomer
9-Butyl-3-(4-methoxyphenyl)-chromeno-oxazinone (Compound 2, Formononetin derivative) 4-Methoxyphenyl Butyl 381.4† N/A Promotes osteoblast formation via BMP/Smad pathway
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazinone (Compound 7) 4-Methoxyphenyl Furan-3-ylmethyl 407.4† N/A Dual osteoblast/osteoclast modulation; superior to ipriflavone in vivo
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-chromeno-oxazinone (4i, n=3) 4-Fluorophenyl 4-Hydroxybutyl 437.3 N/A Lower melting point (137–139°C); trifluoromethyl enhances lipophilicity
3-(2-Methoxyphenyl)-9-(3-methoxypropyl)-chromeno-oxazinone (BG01317) 2-Methoxyphenyl 3-Methoxypropyl 381.4 N/A Commercially available (research use); priced at $574/mg (90% purity)

*Estimated based on structural analogy.
†Calculated from molecular formula.

Substituent Effects on Physicochemical Properties

  • Position 3 Substituents: Methoxyphenyl vs. Methoxyphenoxy: The target compound’s 2-methoxyphenoxy group introduces an ether linkage, increasing polarity compared to 2-methoxyphenyl derivatives (e.g., BG01317) . Electron-Withdrawing Groups: Trifluoromethyl at position 2 (as in derivatives) enhances lipophilicity and metabolic stability .
  • Position 9 Substituents :

    • Hydroxyalkyl Chains : Derivatives with hydroxybutyl or hydroxypentyl groups (e.g., 4a, 4b) exhibit higher yields (82–83%) and tautomeric stability due to hydrogen bonding .
    • Methoxyalkyl Chains : The target compound’s 2-methoxyethyl group may improve solubility compared to bulkier alkyl or aromatic substituents (e.g., furan-3-ylmethyl in Compound 7) .

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